Cas no 2306260-91-1 ((5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride)

(5-Fluoro-1H-pyrazol-3-yl)methanamine hydrochloride is a fluorinated pyrazole derivative with applications in pharmaceutical and agrochemical research. The compound features a reactive primary amine group, enabling further functionalization, while the fluorine substituent enhances its metabolic stability and binding affinity in bioactive molecules. Its hydrochloride salt form improves solubility and handling properties, making it suitable for synthetic modifications. This intermediate is particularly valuable in the development of kinase inhibitors, antimicrobial agents, and other biologically active compounds. The pyrazole core contributes to its versatility in heterocyclic chemistry, offering a balance of reactivity and stability for targeted molecular design.
(5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride structure
2306260-91-1 structure
Product name:(5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride
CAS No:2306260-91-1
MF:C4H7ClFN3
Molecular Weight:151.57
MDL:MFCD31924996
CID:5523367
PubChem ID:138106332

(5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride 化学的及び物理的性質

名前と識別子

    • (5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride
    • 2306260-91-1
    • CS-0184444
    • starbld0033606
    • PB42207
    • 1-(5-Fluoro-1H-pyrazol-3-yl)methanamine HCl
    • AS-79879
    • (3-fluoro-1H-pyrazol-5-yl)methanamine;hydrochloride
    • 1-(5-fluoro-2H-pyrazol-3-yl)methanamine hydrochloride
    • P19970
    • MFCD31924996
    • 1-(5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride
    • MDL: MFCD31924996
    • インチ: 1S/C4H6FN3.ClH/c5-4-1-3(2-6)7-8-4;/h1H,2,6H2,(H,7,8);1H
    • InChIKey: WLDOUGCTYZTBLU-UHFFFAOYSA-N
    • SMILES: C(C1=NNC(F)=C1)N.Cl

計算された属性

  • 精确分子量: 151.0312531g/mol
  • 同位素质量: 151.0312531g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 3
  • 重原子数量: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 77.7
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.7Ų

(5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Key Organics Ltd
AS-79879-1G
(5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride
2306260-91-1 >97%
1g
£2744.00 2025-02-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB09998-1-500MG
(5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride
2306260-91-1 97%
500MG
¥ 4,250.00 2023-03-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB09998-1-5G
(5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride
2306260-91-1 97%
5g
¥ 19,107.00 2023-03-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB09998-1-100MG
(5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride
2306260-91-1 97%
100MG
¥ 1,597.00 2023-03-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB09998-1-250MG
(5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride
2306260-91-1 97%
250MG
¥ 2,547.00 2023-03-08
eNovation Chemicals LLC
D634436-100mg
(5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride
2306260-91-1 97%
100mg
$300 2024-05-23
eNovation Chemicals LLC
D634436-5G
(5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride
2306260-91-1 97%
5g
$3595 2024-05-23
Chemenu
CM433428-5g
(5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride
2306260-91-1 95%+
5g
$3474 2023-01-03
Chemenu
CM433428-1g
(5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride
2306260-91-1 95%+
1g
$1158 2023-01-03
A2B Chem LLC
BA05987-250mg
(5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride
2306260-91-1 97%
250mg
$474.00 2024-04-20

(5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride 関連文献

(5-fluoro-1H-pyrazol-3-yl)methanamine hydrochlorideに関する追加情報

Introduction to (5-Fluoro-1H-Pyrazol-3-Yl)Methanamine Hydrochloride (CAS No. 2306260-91-1)

(5-Fluoro-1H-pyrazol-3-yl)methanamine hydrochloride, with the CAS number 2306260-91-1, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of pyrazole, a five-membered aromatic heterocycle, which is widely recognized for its versatile applications in drug discovery and materials science. The presence of the fluoro group at the 5-position of the pyrazole ring introduces unique electronic properties, making this compound a valuable substrate for further functionalization and exploration in various chemical and biological contexts.

The structure of (5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride consists of a pyrazole ring substituted with a fluoro group at position 5 and an amino group at position 3, which is further protonated to form the hydrochloride salt. This substitution pattern not only enhances the compound's stability but also provides opportunities for further chemical modifications. The hydrochloride form is particularly advantageous for solubility and handling in aqueous environments, making it suitable for pharmaceutical applications.

Recent studies have highlighted the potential of pyrazole derivatives, including (5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride, as promising candidates in drug development. For instance, research has demonstrated that such compounds can exhibit potent inhibitory activity against various enzymes, including kinases and proteases, which are critical targets in the treatment of diseases such as cancer and inflammatory disorders. The fluoro substitution at position 5 has been shown to significantly influence the compound's bioavailability and selectivity, making it a valuable lead compound for further optimization.

In addition to its pharmacological applications, (5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride has also been explored in materials science. Its unique electronic properties make it a potential candidate for use in organic electronics, such as in the development of light-emitting diodes (LEDs) and field-effect transistors (FETs). Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound, paving the way for its scalable production and integration into advanced materials.

The synthesis of (5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride typically involves a multi-step process that begins with the preparation of the pyrazole ring followed by selective fluorination and subsequent functionalization. Researchers have developed various strategies to optimize this process, including the use of microwave-assisted synthesis and catalytic systems to enhance reaction efficiency and yield. These advancements have not only simplified the synthesis but also reduced the environmental footprint associated with its production.

From a structural perspective, the amino group at position 3 of the pyrazole ring plays a crucial role in determining the compound's reactivity and biological activity. This group can undergo various transformations, such as alkylation or acylation, to generate derivatives with enhanced pharmacokinetic properties. For example, recent studies have focused on modifying this amino group to improve the compound's solubility and permeability across biological membranes, which are essential attributes for drug candidates.

The hydrochloride salt form of (5-fluoro-1H-pyrazol-3-yl)methanamine is particularly advantageous due to its stability under physiological conditions. This form ensures that the compound remains protonated during its transit through acidic environments such as the stomach, which is critical for oral drug delivery systems. Furthermore, its solubility characteristics make it amenable to formulation into tablets, capsules, or injectable solutions.

Recent breakthroughs in computational chemistry have also contributed to our understanding of this compound's behavior at molecular levels. Advanced molecular modeling techniques have been employed to predict its binding affinities to various protein targets, providing valuable insights into its potential therapeutic applications. These computational studies have been complemented by experimental validations using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.

In conclusion, (5-fluoro-1H-pyrazol-3-Yl)Methanamine Hydrochloride (CAS No. 2306260-91–1) stands out as a versatile compound with significant potential across multiple scientific domains. Its unique structure, combined with recent advancements in synthetic methodologies and computational tools, positions it as a key player in future innovations within drug discovery and materials science.

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